

## Application of T-705-RMP in Studies of Viral Resistance Mechanisms

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Compound of Interest		
Compound Name:	T-705RMP	
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## Introduction

T-705 (Favipiravir) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, most notably influenza viruses. Its mechanism of action relies on its intracellular conversion to the active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP). T-705 is first phosphoribosylated to T-705-ribofuranosyl-5'-monophosphate (T-705-RMP) and subsequently phosphorylated to T-705-RTP.[1] This active metabolite is recognized as a purine nucleotide analog by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1][2] The inhibition is primarily achieved through two proposed mechanisms: lethal mutagenesis, where the incorporation of T-705-RMP into the nascent viral RNA strand induces a high rate of mutations, and chain termination of viral RNA synthesis.[3]

While favipiravir presents a high barrier to the development of resistance, studies have successfully induced and characterized resistant viral strains in laboratory settings.[5][6] These studies are crucial for understanding the long-term efficacy of the drug and for the proactive development of second-generation inhibitors. This document provides detailed application notes and protocols for utilizing T-705 and its metabolites in the study of viral resistance mechanisms.

## **Mechanism of Action and Resistance**



The antiviral activity of T-705 is initiated by its intracellular conversion to T-705-RTP. This active form competes with purine nucleosides for incorporation by the viral RdRp.[7] The incorporation of T-705-RMP can lead to non-viable viral progeny due to an increased mutation rate.[4]

Resistance to favipiravir in influenza A virus has been associated with specific mutations in the RdRp complex, which consists of the PB1, PB2, and PA subunits.[6] A key mutation, K229R, located in motif F of the PB1 subunit, has been shown to confer resistance to favipiravir.[6][8] This mutation, however, comes at a cost to viral fitness, reducing the polymerase's activity. A compensatory mutation, P653L, in the PA subunit can restore viral fitness without compromising the resistance conferred by the PB1 mutation.[6][9] The combination of these two mutations results in a robustly resistant virus.[6]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from in vitro studies on the efficacy of favipiravir against wild-type and resistant influenza virus strains.

Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A and B Virus Strains

Virus Strain	Drug Susceptibility	EC <sub>50</sub> (μM)	Reference
Seasonal A(H1N1)	Oseltamivir- Susceptible & Resistant	0.19 - 22.48	[3]
2009 A(H1N1)pdm	Oseltamivir- Susceptible & Resistant	0.19 - 22.48	[3]
Avian A(H5N1)	Oseltamivir-Resistant	1.341	[5]
Avian A(H7N2)	Oseltamivir-Sensitive	1.53	[5]
Avian A(H7N2)	Adamantane- Resistant	10.2	[5]
Influenza B (Seasonal)	Oseltamivir- Susceptible & Resistant	0.57 - 5.3	[5]



EC<sub>50</sub> (50% effective concentration) values were determined by plaque reduction assays in Madin-Darby canine kidney (MDCK) cells.

Table 2: Impact of Resistance Mutations on Favipiravir Susceptibility in Influenza A Virus (A/England/195/2009 H1N1)

Viral Mutant	IC90 (μM)	Fold Change in Resistance	Reference
Wild-Type	1.8	-	[10]
PB1 K229R + PA P653L	55	~30	[10]

IC<sub>90</sub> (90% inhibitory concentration) values were determined in a viral yield reduction assay in MDCK cells.

## **Experimental Protocols**

## Protocol 1: In Vitro Selection of Favipiravir-Resistant Influenza Virus

This protocol describes the serial passage of influenza virus in the presence of favipiravir to select for resistant mutants.

#### Materials:

- Influenza A virus stock (e.g., A/England/195/2009)
- · Madin-Darby canine kidney (MDCK) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with 0.5% BSA)
- Favipiravir (T-705) stock solution
- Trypsin (for viral propagation)



6-well plates

#### Procedure:

- Seed MDCK cells in 6-well plates to form a confluent monolayer.
- Prepare a working solution of influenza virus in infection medium at a low multiplicity of infection (MOI).
- Prepare a series of favipiravir dilutions in infection medium. A starting concentration that provides strong selective pressure (e.g., ~99% reduction in virus plaques) should be used. [11]
- Infect the MDCK cell monolayers with the virus solution.
- After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium containing the desired concentration of favipiravir.
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
- Harvest the supernatant containing the progeny virus.
- For subsequent passages, use the harvested virus to infect fresh MDCK cell monolayers in the presence of the same or increasing concentrations of favipiravir.
- Repeat the passaging for a sufficient number of rounds (e.g., 10 passages) to allow for the selection of resistant variants.[11]
- After the final passage, plaque-purify the virus population to isolate individual resistant clones.
- Sequence the genome of the resistant clones to identify mutations in the RdRp genes (PB1, PB2, PA).

# Protocol 2: Plaque Reduction Assay for Determining Antiviral Susceptibility (EC<sub>50</sub>)

### Methodological & Application





This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[5]

#### Materials:

- MDCK cells
- Influenza virus stock
- Favipiravir stock solution
- 6-well plates
- Infection medium
- Overlay medium (e.g., containing Avicel or agarose)
- Crystal violet solution (0.1%)
- 10% buffered formalin

#### Procedure:

- Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.
- Prepare serial dilutions of favipiravir in infection medium.
- Dilute the influenza virus stock to a concentration that produces 50-100 plaque-forming units (PFU) per well.
- Mix equal volumes of the diluted virus with each favipiravir dilution and a no-drug control.
   Incubate for 1 hour at 37°C.
- Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
- Allow the virus to adsorb for 1 hour at 37°C.
- Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of favipiravir.



- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until plaques are visible in the virus-only control wells.
- Aspirate the overlay medium and fix the cells with 10% buffered formalin for at least 30 minutes.
- Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
- Gently wash the wells with water and allow the plates to air dry.
- Count the number of plagues in each well.
- Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC<sub>50</sub> is the concentration of favipiravir that reduces the number of plaques by 50%.

## Protocol 3: Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Activity Assay (Minigenome Assay)

This cell-based assay is used to assess the activity of the influenza virus polymerase and the effect of inhibitors or mutations.

#### Materials:

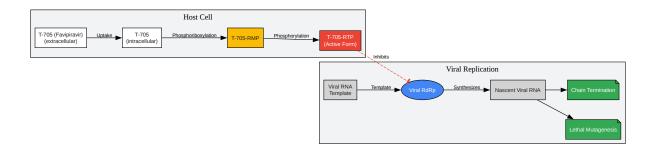
- HEK293T cells
- Plasmids encoding the influenza virus PB1, PB2, PA, and NP proteins
- A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus promoter sequences (vRNA minigenome)
- Transfection reagent
- Favipiravir stock solution
- Luciferase assay system



#### Procedure:

- Seed HEK293T cells in a 24-well plate.
- Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the vRNA minigenome reporter plasmid. For studying resistance mutations, use plasmids encoding the mutant polymerase subunits.
- At a few hours post-transfection, replace the medium with fresh medium containing various concentrations of favipiravir or a no-drug control.
- Incubate the cells for 24-48 hours at 37°C.
- Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
- The reporter activity is proportional to the RdRp activity. Compare the activity in the presence
  of favipiravir to the no-drug control to determine the inhibitory effect.

### **Visualizations**



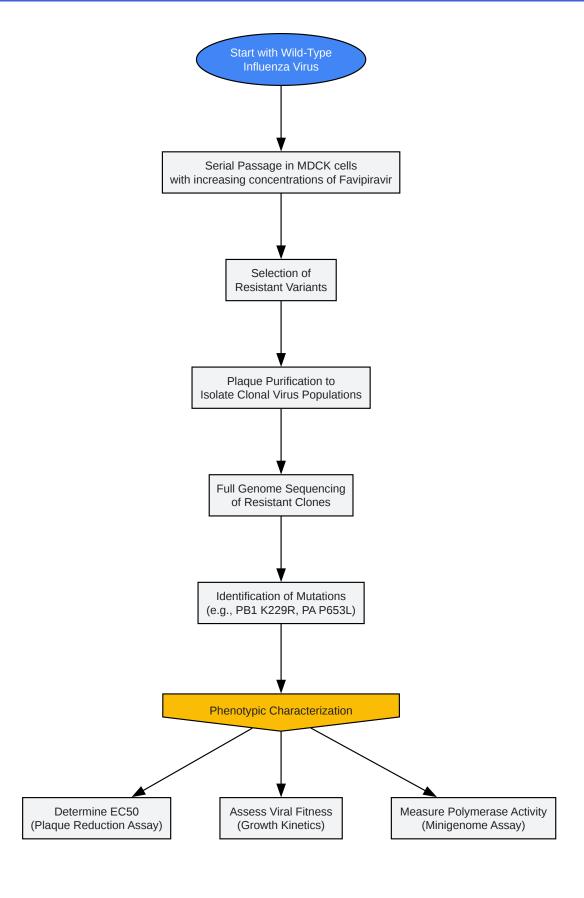
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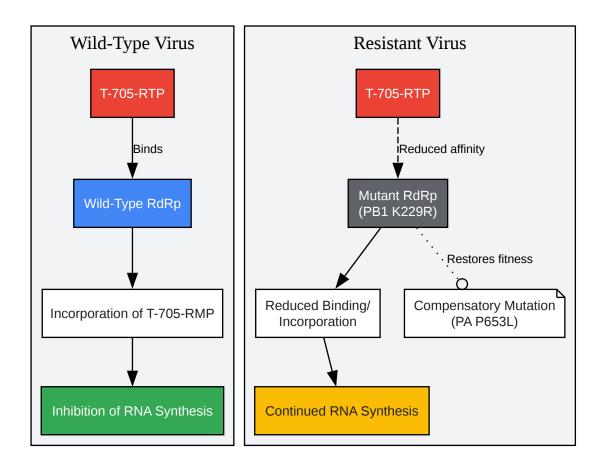


Caption: Intracellular activation of T-705 and its inhibitory effect on viral RNA synthesis.









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